molecular formula C9H22N2O6 B12648754 Bis((2-hydroxyethyl)ammonium) glutarate CAS No. 85896-18-0

Bis((2-hydroxyethyl)ammonium) glutarate

Cat. No.: B12648754
CAS No.: 85896-18-0
M. Wt: 254.28 g/mol
InChI Key: HXEQXXHIYGOZJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((2-hydroxyethyl)ammonium) glutarate typically involves the reaction of glutaric acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis((2-hydroxyethyl)ammonium) glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Bis((2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis((2-hydroxyethyl)ammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility and effectiveness make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

85896-18-0

Molecular Formula

C9H22N2O6

Molecular Weight

254.28 g/mol

IUPAC Name

2-hydroxyethylazanium;pentanedioate

InChI

InChI=1S/C5H8O4.2C2H7NO/c6-4(7)2-1-3-5(8)9;2*3-1-2-4/h1-3H2,(H,6,7)(H,8,9);2*4H,1-3H2

InChI Key

HXEQXXHIYGOZJP-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)[O-])CC(=O)[O-].C(CO)[NH3+].C(CO)[NH3+]

Origin of Product

United States

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